molecular formula C14H18N4O B14213017 2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide CAS No. 590374-72-4

2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide

Cat. No.: B14213017
CAS No.: 590374-72-4
M. Wt: 258.32 g/mol
InChI Key: LDTAWZSEZNYZBV-UHFFFAOYSA-N
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Description

2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by cyclization and subsequent functionalization. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methyl-1H-benzimidazole-5-carboxamide
  • 2-Amino-1-phenyl-1H-benzimidazole-5-carboxamide
  • 2-Amino-1-ethyl-1H-benzimidazole-5-carboxamide

Uniqueness

2-Amino-1-cyclohexyl-1H-benzimidazole-5-carboxamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

590374-72-4

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-amino-1-cyclohexylbenzimidazole-5-carboxamide

InChI

InChI=1S/C14H18N4O/c15-13(19)9-6-7-12-11(8-9)17-14(16)18(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,15,19)(H2,16,17)

InChI Key

LDTAWZSEZNYZBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N)N=C2N

Origin of Product

United States

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